Bicyclo[2.2.1]heptane-1-carbohydrazide
Overview
Description
Bicyclo[221]heptane-1-carbohydrazide is a compound that features a bicyclic structure, specifically a bicyclo[221]heptane framework This structure is notable for its rigidity and strain, which can impart unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1-carbohydrazide typically involves the formation of the bicyclic core followed by functionalization to introduce the carbohydrazide group. One common method involves a [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions . The reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins is an example of such a synthetic route .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carbohydrazide has several applications in scientific research:
Biology: The compound’s unique structure may be explored for its potential biological activity, including as a scaffold for drug design.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Its applications in industry could include the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-1-carbohydrazide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The rigidity and strain of the bicyclic structure can affect how the compound binds to its targets, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to bicyclo[2.2.1]heptane-1-carbohydrazide include other bicyclic structures such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the same bicyclic core but differ in the functional groups attached.
Bicyclo[3.1.1]heptanes: These have a different bicyclic framework but can exhibit similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific functional group (carbohydrazide) and the resulting chemical properties. This functional group can participate in a variety of reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-10-7(11)8-3-1-6(5-8)2-4-8/h6H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWQOHUROYKVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384746 | |
Record name | Bicyclo[2.2.1]heptane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321681-04-3 | |
Record name | Bicyclo[2.2.1]heptane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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